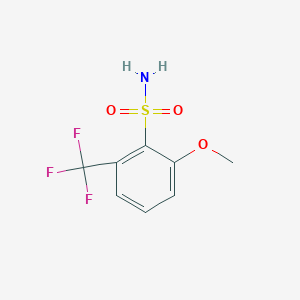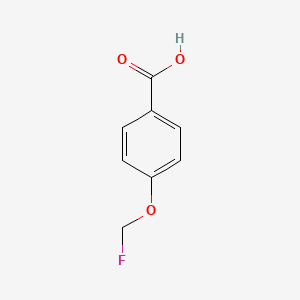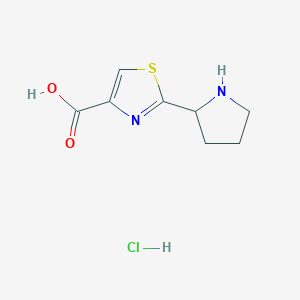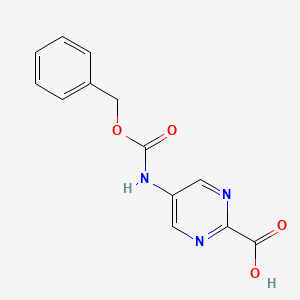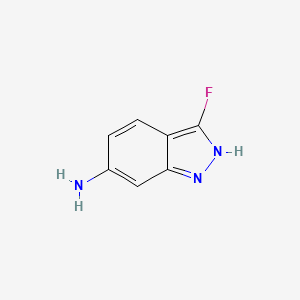![molecular formula C11H18F6N2O4 B13512390 1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)](/img/structure/B13512390.png)
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) is a chemical compound with the molecular formula C7H16N2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Propan-2-yl)azetidin-3-yl]methanamine typically involves the reaction of azetidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure high purity and yield. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, such as drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 1-[1-(Propan-2-yl)azetidin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Propan-2-yl)azetidin-3-amine: A similar compound with slight structural differences.
1-(Azetidin-3-yl)-1H-pyrazol-3-amine: Another related compound with a different functional group.
Uniqueness
1-[1-(Propan-2-yl)azetidin-3-yl]methanamine, bis(trifluoroacetic acid) is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for various scientific research applications, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C11H18F6N2O4 |
|---|---|
Poids moléculaire |
356.26 g/mol |
Nom IUPAC |
(1-propan-2-ylazetidin-3-yl)methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H16N2.2C2HF3O2/c1-6(2)9-4-7(3-8)5-9;2*3-2(4,5)1(6)7/h6-7H,3-5,8H2,1-2H3;2*(H,6,7) |
Clé InChI |
BERMYOXCHFZEFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CC(C1)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


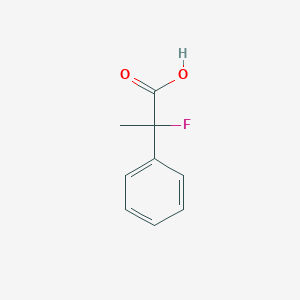
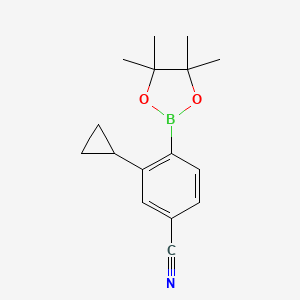




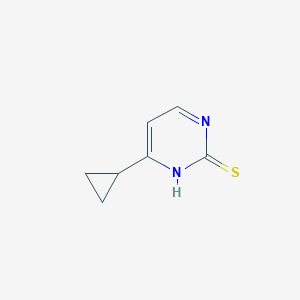
![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)
